

# Application Note: Preparation of 23:2 Diyne PC Unilamellar Vesicles

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## Compound of Interest

Compound Name: 23:2 Diyne PC [DC(8,9)PC]

Cat. No.: B1226263

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## Introduction

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC) is a unique phospholipid containing diacetylene moieties in its acyl chains.[\[1\]](#)[\[2\]](#) This feature allows for photo-induced polymerization upon exposure to UV light, typically at 254 nm, resulting in stabilized vesicles with enhanced mechanical stability and controlled permeability.[\[1\]](#)[\[3\]](#) These polymerized vesicles serve as robust models for biological membranes and have applications in drug delivery, biosensing, and materials science.[\[4\]](#)[\[5\]](#) The preparation of uniform, unilamellar vesicles is a critical prerequisite for these applications. This protocol details two common and effective methods for preparing unilamellar vesicles of 23:2 Diyne PC: sonication for small unilamellar vesicles (SUVs) and extrusion for large unilamellar vesicles (LUVs), both starting from a hydrated lipid film.

## Materials and Equipment

### Materials

- 23:2 Diyne PC (Avanti Polar Lipids, #870016P or equivalent)[\[2\]](#)
- Chloroform (HPLC grade)
- Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
- Nitrogen or Argon gas

- Deionized water
- Ethanol (for cleaning)

## Equipment

- Round-bottom flask or glass vial[6]
- Rotary evaporator or vacuum desiccator[6]
- Bath sonicator or probe sonicator[7][8][9]
- Mini-extruder (e.g., Avanti Polar Lipids)[10][11]
- Polycarbonate membranes (e.g., 100 nm pore size)[10][12]
- Gas-tight syringes (for extruder)[13]
- Vortex mixer
- Heating block or water bath[13]
- UV lamp (254 nm) for optional polymerization[1]
- Dynamic Light Scattering (DLS) instrument for size characterization

## Experimental Protocols

A critical initial step for preparing vesicles is the formation of a thin lipid film.[14][15][16] This is followed by hydration to form multilamellar vesicles (MLVs), which are then processed into unilamellar vesicles by sonication or extrusion.

### Step 1: Lipid Film Preparation (Thin-Film Hydration)

- Dissolve Lipid: Weigh the desired amount of 23:2 Diyne PC powder and dissolve it in chloroform in a glass vial or round-bottom flask to a typical concentration of 8 mg/ml.[17] Ensure all work with chloroform is performed in a fume hood.[11]

- Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.[17]
- Vacuum Drying: Place the flask in a vacuum desiccator for at least 2 hours, or overnight, to ensure complete removal of any residual solvent.[6][11]

## Step 2: Hydration of Lipid Film

- Add Buffer: Add the desired aqueous buffer to the dried lipid film. The volume will depend on the desired final lipid concentration (e.g., 1 mL for a final concentration of 1 mM).[10]
- Vortexing: Vortex the mixture vigorously until the lipid film is fully resuspended.[7][10] This will result in a milky suspension of multilamellar vesicles (MLVs). The hydration should be performed above the phase transition temperature of the lipid.
- Freeze-Thaw Cycles (Optional but Recommended for Extrusion): To increase the efficiency of solute entrapment and facilitate vesicle formation, subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing the vial in a dry ice/ethanol bath and a warm water bath.[10][13]

## Step 3: Preparation of Unilamellar Vesicles

- Sonication: Place the MLV suspension in a bath sonicator.[7] Alternatively, a probe sonicator can be used, but care must be taken to avoid overheating the sample.[18]
- Clarification: Sonicate the suspension until it changes from a milky appearance to nearly clear or slightly hazy.[7] This process can take between 10 to 30 minutes.[7] The temperature should be controlled during sonication.[9]
- Characterization: The resulting SUVs are typically in the size range of 30-50 nm.[17]
- Extruder Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[10][11] Pre-wet the extruder and membrane with buffer to reduce dead volume.[13]
- Loading: Load the MLV suspension into one of the gas-tight syringes and carefully place it into one end of the mini-extruder. Place an empty syringe on the other end.[13]

- Extrusion: Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane to the other syringe. Repeat this process for a minimum of 10 passes.[13] The final extrusion should fill the alternate syringe.
- Collection: The resulting LUV suspension will have a diameter close to the pore size of the membrane used.[12]

## Step 4: Optional Photopolymerization

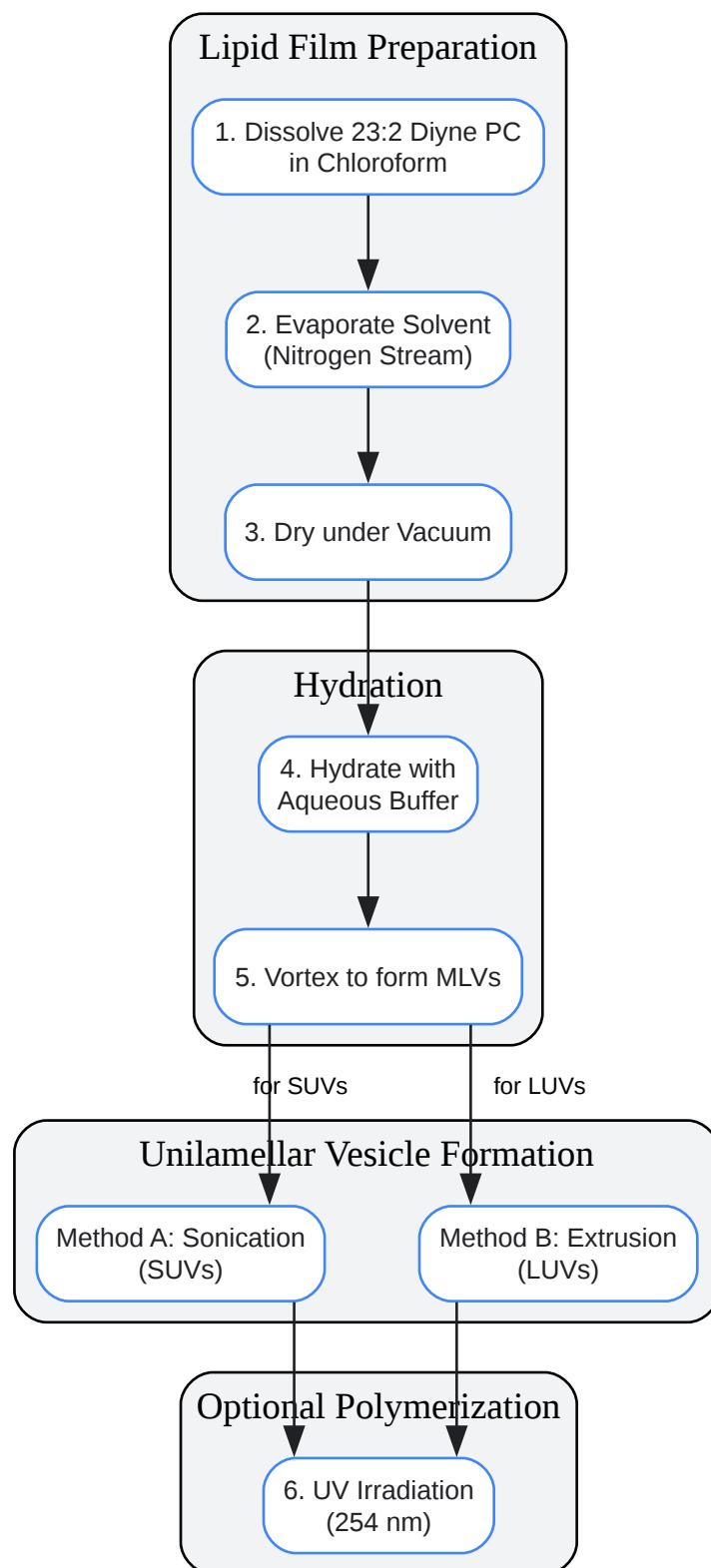
- Deoxygenate: To prevent oxidation, purge the vesicle suspension with nitrogen or argon gas. [1]
- UV Irradiation: Expose the vesicle suspension to a UV lamp (254 nm) at a controlled temperature (e.g., 20°C).[1] The duration of exposure will depend on the desired degree of polymerization. The solution may develop a red or blue color upon polymerization.[1]

## Data Presentation

The following table summarizes typical quantitative parameters for the preparation of unilamellar vesicles.

Parameter	Sonication (SUVs)	Extrusion (LUVs)	Reference
Typical Lipid Concentration	1 - 10 mg/mL	1 - 50 mg/mL	[17],[12]
Final Vesicle Size	30 - 50 nm	80 - 800 nm (depends on membrane)	[17]
Sonication Time	10 - 30 minutes	N/A	[7]
Number of Extrusion Passes	N/A	Minimum of 10	[13]
Storage Temperature	4°C	4°C	[11]

## Experimental Workflow Diagram

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Caption: Workflow for preparing 23:2 Diyne PC unilamellar vesicles.

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- To cite this document: BenchChem. [Application Note: Preparation of 23:2 Diyne PC Unilamellar Vesicles]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1226263#protocol-for-preparing-23-2-diyne-pc-unilamellar-vesicles>

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